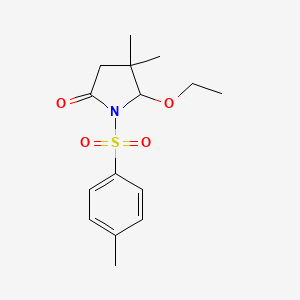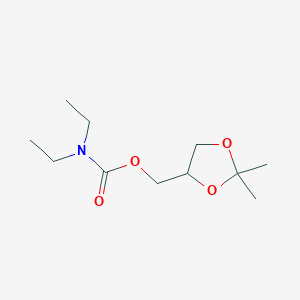
Cyclobutanone, 2-butyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanone, 2-butyl-4-methyl-, is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are four-membered cyclic ketones, characterized by a strained ring structure that imparts unique reactivity and properties. This compound is a colorless volatile liquid at room temperature and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxidative Decarboxylation: One of the methods to synthesize cyclobutanone involves the oxidative decarboxylation of cyclobutanecarboxylic acid.
Diazomethane Reaction: Another efficient preparation involves the reaction of diazomethane with ketene, leading to the formation of cyclobutanone through a ring expansion mechanism.
Lithium-Catalyzed Rearrangement: Cyclobutanone can also be synthesized via the lithium-catalyzed rearrangement of oxaspiropentane, which is formed by the epoxidation of methylenecyclopropane.
Industrial Production Methods
Industrial production methods for cyclobutanone typically involve large-scale application of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Cyclobutanone can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of cyclobutanone can lead to the formation of cyclobutanol.
Substitution: Cyclobutanone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of cyclobutanone.
Reduction: Cyclobutanol.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclobutanone, 2-butyl-4-methyl-, has several applications in scientific research:
Biology: Its reactivity makes it useful in studying reaction mechanisms and enzyme interactions.
Wirkmechanismus
The mechanism of action of cyclobutanone, 2-butyl-4-methyl-, involves its reactivity due to the strained ring structure. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanone: A three-membered cyclic ketone, highly reactive and less stable than cyclobutanone.
Cyclopentanone: A five-membered cyclic ketone, more stable and less strained compared to cyclobutanone.
Cyclohexanone: A six-membered cyclic ketone, commonly used in industrial applications and more stable than cyclobutanone.
Uniqueness
Cyclobutanone, 2-butyl-4-methyl-, is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
189939-54-6 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-butyl-4-methylcyclobutan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-8-6-7(2)9(8)10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
VTALWJBKQKXNNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
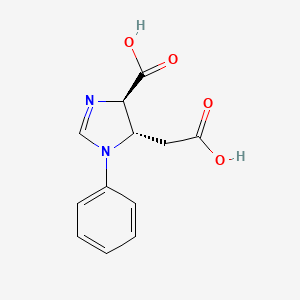
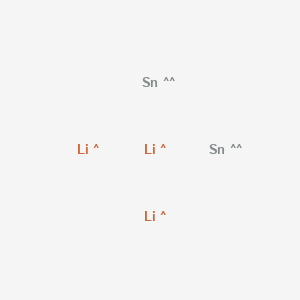


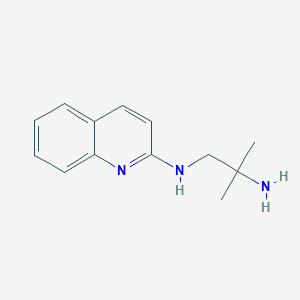
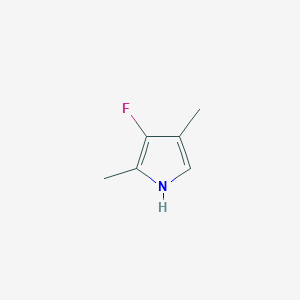
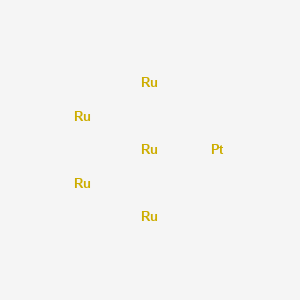

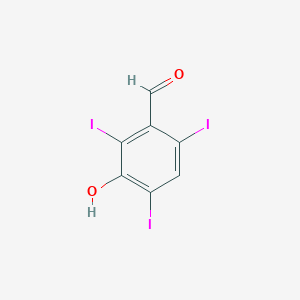
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
